![molecular formula C11H16N4 B5801112 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine works by binding to the active site of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, inhibiting its activity and leading to increased insulin signaling. This results in improved glucose uptake and utilization by cells, leading to improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is its specificity for 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, which reduces the risk of off-target effects. However, its low solubility and stability can make it difficult to work with in lab experiments, and further optimization may be necessary to improve its pharmacokinetic properties.
Zukünftige Richtungen
For research on 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine include exploring its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders, as well as investigating its anti-inflammatory effects and potential applications in other disease areas. Further optimization of its pharmacokinetic properties may also be necessary to improve its efficacy and reduce potential side effects.
In conclusion, 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has shown significant potential as a 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine inhibitor with potential therapeutic applications in type 2 diabetes and other metabolic disorders. Further research is necessary to fully understand its mechanism of action and potential applications in other disease areas.
Synthesemethoden
The synthesis of 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that includes the reaction of 2-methyl-4-nitropyrazole with tert-butylamine, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The final step involves the reduction of the nitro group to an amine group using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications, particularly as a protein tyrosine phosphatase 1B (5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine) inhibitor. 5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-7-5-10-13-8(11(2,3)4)6-9(12)15(10)14-7/h5-6H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENBJXOQZDGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.